
Methyl 4-(chloromethyl)picolinate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(chloromethyl)picolinate hydrochloride is an organic compound with the chemical formula C8H9Cl2NO2. It is commonly used in various chemical reactions and research applications due to its unique properties. This compound is typically found as a white to light yellow solid and is known for its limited solubility in water but good solubility in organic solvents .
Métodos De Preparación
The synthesis of Methyl 4-(chloromethyl)picolinate hydrochloride involves multiple steps. One common method starts with 4-chloropyridine-2-carboxylic acid. This compound is treated with oxalyl chloride in the presence of methylene chloride and dimethylformamide (DMF) to form 4-chloropicolinoyl chloride. The resulting product is then esterified with methanol to produce Methyl 4-chloropicolinate . The final step involves the reaction of Methyl 4-chloropicolinate with hydrochloric acid to obtain this compound.
Análisis De Reacciones Químicas
Methyl 4-(chloromethyl)picolinate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxalyl chloride, methanol, and hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl 4-(chloromethyl)picolinate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 4-(chloromethyl)picolinate hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can react with nucleophiles, leading to the formation of new chemical bonds. This reactivity makes it useful in various synthetic applications. The exact molecular pathways and targets depend on the specific context in which the compound is used .
Comparación Con Compuestos Similares
Methyl 4-(chloromethyl)picolinate hydrochloride can be compared with other similar compounds, such as:
Methyl 4-chloropicolinate: This compound lacks the hydrochloride group and has slightly different reactivity and solubility properties.
Methyl 4-(chloromethyl)nicotinate: Similar in structure but with different functional groups, leading to variations in chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and versatility in various chemical reactions and research applications.
Propiedades
Fórmula molecular |
C8H9Cl2NO2 |
|---|---|
Peso molecular |
222.07 g/mol |
Nombre IUPAC |
methyl 4-(chloromethyl)pyridine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H8ClNO2.ClH/c1-12-8(11)7-4-6(5-9)2-3-10-7;/h2-4H,5H2,1H3;1H |
Clave InChI |
WSUYBJPIMGFQMQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NC=CC(=C1)CCl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


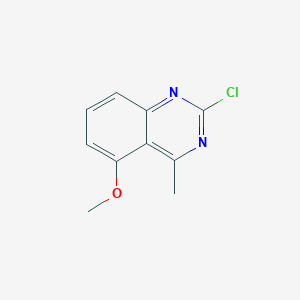

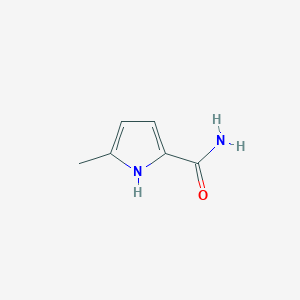
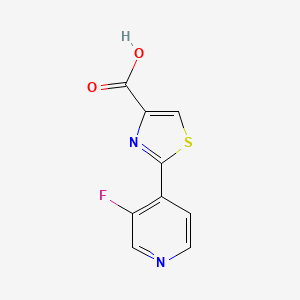
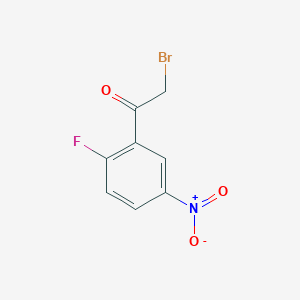
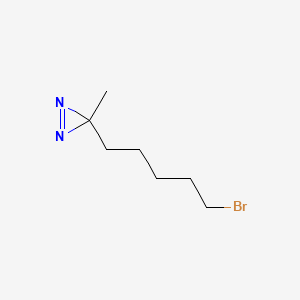

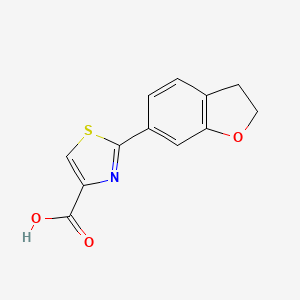
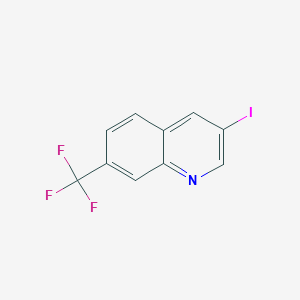

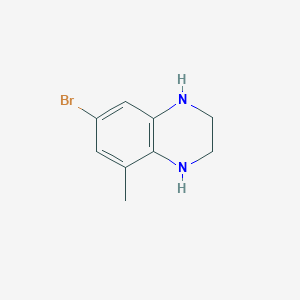


![2-Bromofuro[2,3-b]pyridine](/img/structure/B13675008.png)
